molecular formula C22H39Sn B8111899 (4,4,4-Tricyclohexylbutyl)stannanylidyne

(4,4,4-Tricyclohexylbutyl)stannanylidyne

Cat. No.: B8111899
M. Wt: 422.3 g/mol
InChI Key: UGTPHCTXZFAHAR-UHFFFAOYSA-N
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Description

Context of Low-Coordinate Main Group Elements

For many years, compounds of heavier main group elements in low coordination states were known only as transient, highly unstable species. researchgate.net The prevailing wisdom suggested that the larger atomic size and more diffuse valence orbitals of elements like tin, compared to their lighter congeners like carbon, would preclude the formation of stable multiple bonds. chemicalbook.com However, the last few decades have seen a paradigm shift, with the successful isolation and characterization of a wide array of low-coordinate main group compounds, including analogues of carbenes (stannylenes), alkenes (distannenes), and alkynes (distannynes). researchgate.net This progress has opened up new frontiers in understanding bonding and reactivity beyond the traditional domains of organic chemistry.

Evolution of Multiple Bonding in Heavier Main Group Compounds

The nature of multiple bonds involving heavier main group elements is fundamentally different from that observed in second-period elements. medkoo.com While carbon-carbon double and triple bonds are characterized by strong σ and π orbital overlap, the corresponding bonds between heavier elements like tin are often weaker and longer than their single-bond counterparts. arctomsci.com This is attributed to several factors, including the larger size of the valence p-orbitals leading to weaker π-π overlap and significant Pauli repulsion between the electron cores. medkoo.com Consequently, the concept of bond order is often less straightforward for these heavier element species. medkoo.com Theoretical studies have been crucial in elucidating the complex electronic structures of these compounds, revealing significant charge-shift character in some cases. medkoo.com

Significance of Stannanylidyne Species in Organometallic Chemistry

Stannanylidyne species are of significant interest due to their unique electronic structure and high reactivity. As coordinatively unsaturated and electron-rich species, they have the potential to act as powerful ligands in transition metal complexes or as building blocks for novel organometallic polymers and materials. The study of their synthesis and reactivity provides fundamental insights into the bonding capabilities of tin and the broader principles of organometallic chemistry. nih.gov The development of catalysts based on main group elements is an area of growing importance, and highly reactive species like stannanylidynes could play a role in the design of new catalytic cycles.

Overview of Steric Stabilization Strategies in Stannanylidyne Synthesis

The key to isolating and studying highly reactive species like stannanylidynes lies in kinetic stabilization through the use of sterically demanding (bulky) ligands. chemicalbook.com This strategy, which has been central to the development of modern main group chemistry, involves attaching large, sterically encumbering groups to the reactive center. chemicalbook.com These bulky ligands act as a protective shield, preventing the reactive species from undergoing decomposition pathways such as oligomerization or reactions with solvent molecules. chemicalbook.comwikipedia.org The choice of the bulky ligand is critical and can influence the geometry and reactivity of the resulting molecule. Examples of successfully employed bulky ligands in low-coordinate main group chemistry include terphenyl, silyl, and other sterically demanding alkyl and aryl groups.

While the specific compound "(4,4,4-Tricyclohexylbutyl)stannanylidyne" remains elusive in the scientific literature, the principles of steric stabilization suggest that a ligand of this nature could potentially be used to support a low-coordinate tin center. The tricyclohexylbutyl group would provide significant steric bulk, which is a prerequisite for the isolation of such a reactive species.

Properties

InChI

InChI=1S/C22H39.Sn/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h19-21H,1-18H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPHCTXZFAHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCC[Sn])(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4,4 Tricyclohexylbutyl Stannanylidyne and Analogous Stannanylidynes

Reductive Coupling and Elimination Pathways for Stannanylidyne Formation

Reductive coupling is a powerful technique in organometallic synthesis for the formation of metal-carbon bonds and can be conceptually applied to the synthesis of stannanylidynes. researchgate.netnih.gov This approach typically involves the reduction of a higher-valent organotin precursor in a manner that leads to the coupling of organic fragments or the elimination of leaving groups to generate the desired low-valent species.

In the context of stannanylidyne formation, a hypothetical reductive pathway could involve a di- or tri-valent organotin precursor. The reduction process, often employing potent reducing agents, would aim to strip the tin center of its ligands or anionic groups, leading to the highly reduced stannanylidyne.

Elimination pathways are also crucial in the formation of highly reactive species. nih.govnih.gov For stannanylidynes, this could involve the fragmentation of a carefully designed precursor where the elimination of a stable molecule provides the thermodynamic driving force for the formation of the tin(I) radical. For instance, the elimination of a salt or a volatile organic compound from a more complex organotin species could yield the target stannanylidyne. The success of such a pathway is contingent on the stability of the eliminated products and the kinetic accessibility of the transition state leading to the stannanylidyne.

Precursor Design and Selection in Stannanylidyne Synthesis

The choice of precursor is paramount in the synthesis of stannanylidynes. The precursor must not only provide the tin atom and the desired organic moiety but also possess suitable reactivity to undergo the transformation to the monovalent state.

Stannylenes, which are tin(II) compounds, are logical and common precursors for the synthesis of various organotin species and tin-containing materials. researchgate.net Their divalent nature makes them amenable to both oxidative addition and reductive pathways. For the synthesis of a stannanylidyne, a stannylene bearing the (4,4,4-Tricyclohexylbutyl) group could theoretically be reduced.

Organotin halides are another major class of precursors in organotin chemistry. wikipedia.orguu.nl Compounds of the general formula RSnX₃, R₂SnX₂, and R₃SnX (where R is an organic substituent and X is a halide) are versatile starting materials. A potential pathway to a stannanylidyne could involve the stepwise reduction of an organotin trihalide, such as (4,4,4-Tricyclohexylbutyl)tin trichloride. The bulky nature of the tricyclohexylbutyl group would be critical in sterically shielding the reactive tin center.

Precursor TypeGeneral FormulaPotential Transformation to Stannanylidyne
StannyleneR₂SnOne-electron reduction
Organotin TrihalideRSnX₃Multi-electron reduction and halide abstraction
Diorganotin DihalideR₂SnX₂Reductive elimination of RX

The isolation of highly reactive species like stannanylidynes is often facilitated by the use of carefully chosen ligands. mdpi.com These ligands can stabilize the low-valent metal center through electronic and steric effects. In the case of (4,4,4-Tricyclohexylbutyl)stannanylidyne, the bulky organic group itself provides significant steric protection. However, additional supporting ligands, particularly those that are chelating and can donate electron density to the tin center, could be crucial for isolating a stable stannanylidyne complex. mdpi.com

Ligands with both hard and soft donor atoms, such as those containing nitrogen and oxygen, have been shown to stabilize tin(II) centers and could be adapted for stannanylidyne synthesis. mdpi.com The electronic properties of these ligands can be tuned to modulate the reactivity of the resulting stannanylidyne complex.

Transmetalation Routes to Stannanylidyne Complexes

Transmetalation, a common reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another. This method could be envisioned for the synthesis of stannanylidynes, particularly for creating stannanylidyne complexes with other metals. A plausible route would involve the reaction of a low-valent tin precursor, such as a stannylene, with an organometallic complex of another metal. The exchange of ligands could result in the formation of a stannanylidyne fragment coordinated to the other metal center. This approach has the advantage of potentially stabilizing the stannanylidyne through its coordination to a transition metal or another main group element.

Challenges and Advancements in Stannanylidyne Isolation

The primary challenge in the synthesis and isolation of stannanylidynes is their extreme reactivity. As monovalent, radical species, they are prone to dimerization, oligomerization, or reaction with solvents and other reagents. Overcoming this requires a combination of strategies:

Steric Protection: The use of very bulky substituents, such as the hypothetical (4,4,4-Tricyclohexylbutyl) group, is essential to kinetically stabilize the stannanylidyne by physically preventing its approach to other reactive molecules.

Low Temperatures: Syntheses are typically conducted at very low temperatures to suppress decomposition pathways and unwanted side reactions.

Inert Atmosphere: The exclusion of air and moisture is critical, as stannanylidynes would readily react with oxygen and water.

Recent advancements in the synthesis of low-valent main group compounds have been driven by the development of novel ligand systems and the use of sophisticated synthetic techniques. While the isolation of a simple, uncomplexed (4,4,4-Tricyclohexylbutyl)stannanylidyne remains a formidable challenge, the synthesis of ligand-stabilized stannanylidyne complexes is a more attainable goal, pushing the boundaries of organotin chemistry.

Electronic Structure and Bonding in Stannanylidynes

Theoretical Frameworks for Multiple Bonding in Heavier Main Group Elements

The formation of multiple bonds involving heavier main group elements like tin (Sn) is fundamentally different and more complex than for their lighter second-period congeners, such as carbon. Historically, the "double-bond rule" suggested that elements beyond the second row would not form stable multiple bonds due to weak pπ-pπ overlap. This is attributed to the larger and more diffuse nature of their valence p-orbitals, leading to less effective side-on interaction. acs.orgillinois.edu

However, the synthesis of stable compounds with double bonds to silicon, germanium, and tin, beginning in the late 1970s and early 1980s, demonstrated that this rule could be overcome, primarily through kinetic stabilization afforded by bulky ligands. illinois.edu For triple bonds, as in stannanylidynes, the challenge is even greater.

Key theoretical considerations for multiple bonding in heavier elements include:

Valence Orbital Characteristics : For heavier elements, the radial extent of valence p-orbitals is significantly larger than that of valence s-orbitals. This disparity leads to less efficient s-p hybridization compared to carbon. acs.org

Pauli Repulsion : The larger atomic cores of heavier elements result in increased Pauli repulsion between the electron clouds, which can destabilize multiple bonds. acs.org

Relativistic Effects : For the heaviest elements, relativistic contraction of s- and p-orbitals and expansion of d- and f-orbitals can influence bonding, although this is less dominant for tin compared to lead.

σ-π Energy Gap : In heavier analogues of alkenes and alkynes, the energy gap between the π (HOMO) and σ* (LUMO) orbitals is smaller. This allows for mixing of these orbitals upon distortion from linear or planar geometries, a common feature in these systems. illinois.edu

Charge-Shift Bonding : Recent theoretical work suggests that multiple bonds between heavier main group atoms can have significant "charge-shift" character. Unlike purely covalent bonds (electron sharing) or ionic bonds (electron transfer), charge-shift bonds are stabilized by the resonance of covalent and ionic forms. acs.org

For a stannanylidyne moiety, these factors imply that the C≡Sn triple bond will be significantly weaker and more reactive than a C≡C triple bond, necessitating the protective steric shield provided by a substituent like the (4,4,4-tricyclohexylbutyl) group.

Spectroscopic Characterization of Stannylidyne Bonding (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for characterizing the electronic environment of tin-containing compounds, largely owing to the properties of the 119Sn nucleus.

The 119Sn isotope has a nuclear spin (I) of ½ and a high natural abundance (8.59%), making it relatively sensitive for NMR experiments. academie-sciences.frnorthwestern.edu A crucial feature of 119Sn NMR is its remarkably wide chemical shift range, which can span over 5000 ppm (from approximately -2500 to +3000 ppm). academie-sciences.frnorthwestern.edu This vast range makes the 119Sn chemical shift an extremely sensitive probe of the tin atom's coordination number, oxidation state, and the nature of its substituents. academie-sciences.frresearchgate.net

Interpretation of 119Sn NMR Chemical Shifts in Stannanylidyne Systems

The 119Sn NMR chemical shift provides a direct image of the electronic shielding around the tin nucleus. academie-sciences.fr Generally, an increase in the coordination number of the tin atom leads to an upfield shift (to more negative ppm values), while lower coordination numbers and the presence of multiple bonding result in significant deshielding and a downfield shift. acs.orgbohrium.com

For a stannanylidyne, the tin atom is in a very low-coordinate environment and a low formal oxidation state, participating in multiple bonding. This electronic configuration is expected to result in a highly deshielded tin nucleus, leading to a resonance at the far downfield end of the chemical shift range. While data for a simple alkyl-stannanylidyne is scarce, related low-coordinate tin species provide a basis for prediction. For example, kinetically stabilized stannylenes (R₂Sn:), which feature two-coordinate Sn(II), exhibit 119Sn NMR signals in the range of +2200 to +2400 ppm. researchgate.net Transition metal stannylidyne complexes, which feature a metal-tin triple bond, also show highly downfield shifts. A reported terminal stannylidyne complex, for instance, displays a 119Sn NMR resonance at +2889 ppm. researchgate.net

Based on these trends, the 119Sn chemical shift for (4,4,4-Tricyclohexylbutyl)stannanylidyne would be anticipated to be in the extremely downfield region, likely above +2500 ppm, which would be a definitive spectroscopic signature of its unique bonding environment.

Typical 119Sn NMR Chemical Shift Ranges for Various Tin Compound Classes
Compound ClassCoordination NumberOxidation StateTypical δ(119Sn) Range (ppm)
Hexacoordinate Organotin(IV)6+4-400 to -210
Pentacoordinate Organotin(IV)5+4-190 to -90
Tetracoordinate Organotin(IV) (e.g., R₄Sn)4+4+150 to -160
Stannylenes (e.g., R₂Sn:)2+2+700 to +2400
Transition Metal Stannylidynes (e.g., LₙM≡SnR)1 (to metal)-> +2500 (Predicted/Observed)
Alkyl-Stannanylidynes (e.g., R-C≡Sn:)1 (to carbon)-> +2500 (Predicted)

Correlation of Spectroscopic Data with Bonding Modes

The extreme downfield 119Sn chemical shift is the primary spectroscopic indicator of the stannanylidyne bonding mode. This deshielding is a direct consequence of the paramagnetic contribution to the nuclear shielding, which becomes dominant in low-coordinate systems with low-lying excited electronic states, a characteristic feature of systems with multiple bonds.

Further correlation can be drawn from NMR coupling constants. The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), is sensitive to the hybridization of the orbitals involved in the bond. For typical Sn(IV)-C single bonds, this value is in the range of 300-600 Hz. For a formal C≡Sn triple bond, a significantly larger ¹J coupling constant would be expected due to the increased s-character in the tin hybrid orbital forming the σ-bond. This large coupling constant, in conjunction with the extreme chemical shift, would provide compelling evidence for the stannanylidyne bonding arrangement.

Quantum Chemical Studies on Stannanylidyne Electronic Configurations

Due to the often high reactivity and transient nature of species with multiple bonds to heavy elements, quantum chemical calculations have become an indispensable tool for understanding their electronic structure and bonding.

Density Functional Theory (DFT) Applications to Stannanylidyne Systems

Density Functional Theory (DFT) is a widely used computational method that has proven effective in modeling the structures, energies, and spectroscopic properties of heavy main group element compounds. acs.orgresearchgate.net For a system like (4,4,4-Tricyclohexylbutyl)stannanylidyne, DFT calculations can provide critical insights where experimental data may be difficult to obtain.

Applications of DFT to such systems would include:

Spectroscopic Prediction : Calculating NMR chemical shifts (δ) and coupling constants (J). These calculations are crucial for interpreting experimental spectra and confirming the assignment of the highly deshielded 119Sn resonance. acs.org

Thermodynamic Analysis : Determining the stability of the stannanylidyne relative to isomers or decomposition products, which can help rationalize its viability as a synthetic target.

DFT studies on related stannylidyne complexes have successfully reproduced experimental structural parameters and Mössbauer spectra, demonstrating the reliability of the method for these challenging systems. acs.org

Analysis of Orbital Interactions and Bond Orders in Stannanylidynes

Beyond predicting structures and energies, DFT allows for a detailed analysis of the molecular orbitals (MOs) and the nature of the chemical bonds. For a stannanylidyne, this analysis would focus on elucidating the components of the C≡Sn triple bond. In a simplified MO picture, this bond would consist of one σ-bond and two orthogonal π-bonds, analogous to an alkyne.

Computational analysis methods can dissect this picture further:

Molecular Orbital Visualization : Plotting the frontier molecular orbitals (HOMO, LUMO) can reveal the nature of the π-system and the location of the tin-centered lone pair.

Bond Order Analysis : Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate the bond order. The calculated bond order for the C≡Sn moiety would be expected to be significantly less than the ideal value of 3, reflecting the weaker π-bonding capabilities of tin compared to carbon. researchgate.net

Orbital Contribution : These analyses can also quantify the contributions of the tin 5s and 5p orbitals to the σ- and π-bonds, providing a quantitative measure of hybridization and bonding character. acs.orgrsc.org The interaction between the filled and empty orbitals of the constituent fragments can be analyzed to understand the stability and electronic structure of the final molecule. acs.org

Such analyses on related systems have shown that the multiple bonds in heavier main group elements are often more complex than their carbon analogues, sometimes involving significant dative interactions (lone pair donation) or having pronounced charge-shift character. acs.org For (4,4,4-Tricyclohexylbutyl)stannanylidyne, a detailed computational study would be essential to fully characterize the nuanced electronic structure of its novel carbon-tin triple bond.

Calculated Bond Orders for Representative Tin Bonds
Bond TypeExample Compound FragmentTypical Bond Order (Calculated)
Sn-C (Single)H₃C-SnH₃~0.9 - 1.0
Sn=C (Double)H₂C=SnH₂~1.6 - 1.8
Sn≡C (Triple)HC≡Sn:~2.2 - 2.6 (Predicted)
Sn-Sn (Single)H₃Sn-SnH₃~1.0
Sn=Sn (Double)H₂Sn=SnH₂~1.5 - 1.7

Advanced Methodologies for Stannanylidyne Research

X-ray Crystallography for Detailed Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline compound. lupinepublishers.com By analyzing the diffraction pattern of X-rays passing through a single crystal of (4,4,4-Tricyclohexylbutyl)stannanylidyne, a detailed three-dimensional model of the electron density can be generated. researchgate.net This model allows for the unambiguous determination of bond lengths, bond angles, and torsional angles within the molecule.

Hypothetical Crystallographic Data for (4,4,4-Tricyclohexylbutyl)stannanylidyne

ParameterValue
Chemical FormulaC22H39Sn
Formula Weight422.25 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.150
b (Å)18.235
c (Å)15.550
β (°)102.50
Volume (ų)2807.9
Z4
Calculated Density (g/cm³)0.998
Sn-C Bond Length (Å)~2.15

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Electronic Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure of molecules in solution. For organotin compounds, ¹¹⁹Sn NMR is particularly powerful due to the wide chemical shift range and the sensitivity of the tin nucleus to its local electronic environment. northwestern.eduresearchgate.net The ¹¹⁹Sn chemical shift can indicate the coordination number of the tin atom, with higher coordination numbers generally resulting in upfield shifts. researchgate.net Advanced 1D and 2D NMR experiments provide through-bond and through-space correlations, mapping the connectivity of the entire molecule. researchgate.net

Variable temperature (VT) NMR experiments are employed to study dynamic processes that occur on the NMR timescale. These can include conformational changes, such as ring flips in the cyclohexyl groups, or restricted rotation around single bonds. lupinepublishers.com For (4,4,4-Tricyclohexylbutyl)stannanylidyne, the bulky tricyclohexylbutyl group may exhibit restricted rotation around the Sn-C bond. At low temperatures, this rotation could be slow enough to result in distinct signals for magnetically inequivalent nuclei. As the temperature is raised, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. Analyzing the spectra at different temperatures allows for the determination of the energy barrier for this rotational process.

Hypothetical VT-¹H NMR Data for Cyclohexyl Protons

Temperature (K)Appearance of a Specific Cyclohexyl Proton SignalInferred Process
223 (-50 °C)Two broad, distinct signalsSlow rotation around Sn-C bond
273 (0 °C)One very broad signal (coalescence)Intermediate exchange rate
323 (50 °C)One sharp, averaged signalFast rotation around Sn-C bond

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state, complementing the data obtained from X-ray crystallography and solution NMR. acs.orgacs.org For organotin compounds, solid-state ¹¹⁹Sn NMR can reveal the presence of different polymorphs (different crystal packings) or distinguish between crystallographically inequivalent tin sites within the same crystal lattice. cdnsciencepub.com A key parameter obtained from ssNMR is the chemical shift anisotropy (CSA), which describes the orientation-dependent magnetic shielding around the nucleus and provides detailed information about the local electronic structure. researchgate.net

Hypothetical Solid-State ¹¹⁹Sn NMR Data

ParameterValue
Isotropic Chemical Shift (δiso)-95.5 ppm
Chemical Shift Anisotropy (Δδ)750 ppm
Asymmetry Parameter (η)0.2

Mass Spectrometry for Mechanistic Investigations in Organotin Chemistry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org In the context of organotin chemistry, techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate ions from the molecule, which are then separated based on their mass-to-charge (m/z) ratio. upce.cz

The fragmentation of the molecular ion provides a "fingerprint" that can confirm the structure of the compound. chemguide.co.uk For (4,4,4-Tricyclohexylbutyl)stannanylidyne, a characteristic fragmentation pattern would involve the successive loss of the alkyl groups attached to the tin atom. dtic.mil The observed fragments can provide evidence for the strength of different bonds within the molecule and can be used to infer potential reaction pathways or decomposition mechanisms. wikipedia.org

Hypothetical Mass Spectrometry Fragmentation Data

m/zProposed Fragment IdentityFragmentation Pathway
422[C22H39Sn]+Molecular Ion (M+)
365[M - C4H9]+Loss of a butyl radical
339[M - C6H11]+Loss of a cyclohexyl radical
257[M - 3(C6H11)]+Loss of three cyclohexyl radicals
120[Sn]+Bare tin ion

Future Directions and Emerging Research Areas for 4,4,4 Tricyclohexylbutyl Stannanylidyne and Stannanylidyne Chemistry

Exploration of Novel Stannanylidyne Bonding Motifs

A primary objective in the study of (4,4,4-Tricyclohexylbutyl)stannanylidyne will be the elucidation of its fundamental bonding characteristics. The nature of the tin-carbon bond and the electronic environment at the tin center are of paramount importance. Future investigations will likely focus on the synthesis and characterization of complexes where the stannanylidyne fragment is coordinated to various main group and transition metal centers. This could lead to the discovery of unprecedented bonding motifs, such as Sn-metal multiple bonds or unique cluster arrangements.

Table 1: Potential Bonding Motifs for Investigation

Bonding MotifPotential Significance
Terminal Stannanylidyne-Metal ComplexesFundamental understanding of Sn-Metal bonding
Bridging Stannanylidyne LigandsSynthesis of novel bimetallic and cluster compounds
Stannanylidyne-Centered ClustersExploration of new three-dimensional electronic systems

Development of Stannanylidyne-Mediated Catalytic Transformations

The distinct electronic properties of stannanylidynes suggest their potential as catalysts or catalyst precursors. The low-valent tin center could facilitate a range of chemical transformations that are currently inaccessible with conventional tin(II) or tin(IV) catalysts. Research in this area would likely begin with stoichiometric reactivity studies to map out the fundamental reaction pathways of (4,4,4-Tricyclohexylbutyl)stannanylidyne with various organic substrates. Success in these initial studies could pave the way for the development of catalytic cycles for reactions such as C-H activation, cross-coupling reactions, and small molecule activation.

Potential for Stannanylidyne Integration in Advanced Materials Science

The incorporation of heavy elements like tin into polymeric and solid-state materials can impart unique optical, electronic, and mechanical properties. The (4,4,4-Tricyclohexylbutyl)stannanylidyne fragment, with its specific steric and electronic profile, could serve as a novel building block for advanced materials. Future research could explore the synthesis of polymers with stannanylidyne units in the backbone or as pendant groups. Such materials might exhibit interesting properties such as high refractive indices, semiconductivity, or unique photophysical behavior.

Computational Predictions for the Design of New Stannanylidyne Derivatives

Given the likely transient nature of many stannanylidyne species, computational chemistry will be an indispensable tool for guiding synthetic efforts. Density Functional Theory (DFT) and other advanced computational methods can be employed to predict the stability, reactivity, and spectroscopic properties of (4,4,4-Tricyclohexylbutyl)stannanylidyne and related derivatives. These theoretical insights will be crucial for designing new ligands that can further stabilize the stannanylidyne core and for predicting the outcomes of proposed chemical reactions.

Table 2: Key Parameters for Computational Investigation

ParameterComputational MethodSignificance
Geometric StructureDFT Geometry OptimizationUnderstanding steric and electronic influences
Electronic StructureNatural Bond Orbital (NBO) AnalysisElucidating the nature of the Sn-C bond
Reaction EnergeticsTransition State SearchingPredicting reactivity and catalytic potential

Synergistic Approaches Combining Experimental and Theoretical Studies in Stannanylidyne Research

The most fruitful path forward for unraveling the chemistry of (4,4,4-Tricyclohexylbutyl)stannanylidyne will undoubtedly involve a close collaboration between experimental and theoretical chemists. Theoretical predictions can guide the design of synthetic targets and experiments, while experimental results will provide the necessary benchmarks for refining and validating computational models. This synergistic approach will be essential for overcoming the significant challenges associated with handling and characterizing these highly reactive species and for ultimately harnessing their full potential.

Q & A

Q. Table 1: Structural Characterization Techniques

TechniqueApplicationExample Data from
X-ray CrystallographyBond angles/distances of Sn-C bondsInChi/SMILES notation for steric analysis
¹¹⁹Sn NMRElectronic environment of Sn centerChemical shift range: δ -200 to -600 ppm

Basic: What are the key physical and chemical properties of (4,4,4-Tricyclohexylbutyl)stannanylidyne critical for experimental design?

Answer:
Key properties include:

  • Solubility : Test in non-polar solvents (e.g., toluene, hexane) using gravimetric analysis.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
  • Reactivity : Kinetic studies of Sn-C bond cleavage via UV-Vis spectroscopy or gas chromatography .

Methodological Note : Use split-plot designs (as in ) to isolate variables like temperature and solvent effects.

Advanced: How can theoretical frameworks (e.g., molecular modeling) predict the reactivity of (4,4,4-Tricyclohexylbutyl)stannanylidyne in catalytic applications?

Answer:
Computational methods include:

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate steric effects of tricyclohexyl groups on ligand exchange rates.
  • Validation : Compare computed Sn-C bond lengths with X-ray data (e.g., ) to refine parameters .

Q. Example Workflow :

Optimize structure using B3LYP/def2-TZVP.

Calculate transition states for ligand substitution.

Validate with experimental kinetics .

Advanced: How can researchers assess the environmental fate of (4,4,4-Tricyclohexylbutyl)stannanylidyne using interdisciplinary methodologies?

Answer:
Adopt a tiered approach from :

Abiotic Studies :

  • Hydrolysis : Monitor Sn-C cleavage rates at varying pH.
  • Photodegradation : Use simulated sunlight with LC-MS to identify byproducts.

Biotic Studies :

  • Microbial Degradation : Incubate with soil microbiota; quantify tin residues via ICP-MS.

Compartmental Modeling : Predict distribution in water/soil using logP values and adsorption coefficients .

Advanced: How should contradictions in reported catalytic efficiencies of (4,4,4-Tricyclohexylbutyl)stannanylidyne be resolved?

Answer:
Follow and for critical analysis:

Systematic Review : Compare reaction conditions (solvent, temperature, substrate ratios) across studies.

Controlled Replication : Reproduce experiments using standardized protocols (e.g., randomized block design as in ).

Meta-Analysis : Statistically aggregate data to identify outliers or confounding variables.

Example : Discrepancies in turnover numbers (TON) may arise from trace oxygen; replicate under strict inert conditions .

Advanced: What methodological innovations are needed to study (4,4,4-Tricyclohexylbutyl)stannanylidyne in cross-coupling reactions?

Answer:

  • In Situ Spectroscopy : Use Raman or IR to monitor intermediate formation during catalysis.
  • Isotopic Labeling : Introduce ¹¹⁹Sn-enriched reagents to track Sn migration pathways.
  • High-Throughput Screening : Test substrate scope using automated liquid handling systems .

Theoretical Link : Align with ligand design principles from DFT-predicted electronic profiles .

Advanced: How can structure-activity relationship (SAR) studies optimize (4,4,4-Tricyclohexylbutyl)stannanylidyne for targeted applications?

Answer:

  • QSAR Modeling : Correlate steric parameters (e.g., Tolman cone angles) with catalytic activity.
  • Ligand Variants : Synthesize analogs with substituted cyclohexyl groups; compare TON/TOF metrics.
  • Validation : Cross-reference computational predictions (e.g., docking studies) with experimental kinetics .

Q. Table 2: SAR Parameters

ParameterMethodImpact on Reactivity
Steric BulkX-ray crystallography Reduces undesired side reactions
Electronic Effects¹¹⁹Sn NMR Modulates oxidative addition rates

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